molecular formula C8H9N3O3 B12042284 (1Z)-N'-Hydroxy-2-(2-nitrophenyl)ethanimidamide, AldrichCPR

(1Z)-N'-Hydroxy-2-(2-nitrophenyl)ethanimidamide, AldrichCPR

Cat. No.: B12042284
M. Wt: 195.18 g/mol
InChI Key: KKPLFHDOKYZHSU-UHFFFAOYSA-N
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Description

(1Z)-N’-Hydroxy-2-(2-nitrophenyl)ethanimidamide, AldrichCPR is a chemical compound known for its unique structure and properties This compound is characterized by the presence of a hydroxy group, a nitrophenyl group, and an ethanimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-N’-Hydroxy-2-(2-nitrophenyl)ethanimidamide typically involves the reaction of 2-nitrobenzaldehyde with hydroxylamine hydrochloride under basic conditions to form the corresponding oxime. This intermediate is then subjected to a Beckmann rearrangement to yield the desired ethanimidamide compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the rearrangement.

Industrial Production Methods

In an industrial setting, the production of (1Z)-N’-Hydroxy-2-(2-nitrophenyl)ethanimidamide may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are typically used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1Z)-N’-Hydroxy-2-(2-nitrophenyl)ethanimidamide undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is often used for reduction reactions.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

(1Z)-N’-Hydroxy-2-(2-nitrophenyl)ethanimidamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1Z)-N’-Hydroxy-2-(2-nitrophenyl)ethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the nitrophenyl group can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: Known for its use in the synthesis of various organic compounds.

    Protonitazene: A novel opioid with a benzimidazole sub-class structure.

    Diclofenac: A non-steroidal anti-inflammatory drug (NSAID) with a phenylacetic acid derivative structure.

Uniqueness

(1Z)-N’-Hydroxy-2-(2-nitrophenyl)ethanimidamide is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.

Properties

Molecular Formula

C8H9N3O3

Molecular Weight

195.18 g/mol

IUPAC Name

N'-hydroxy-2-(2-nitrophenyl)ethanimidamide

InChI

InChI=1S/C8H9N3O3/c9-8(10-12)5-6-3-1-2-4-7(6)11(13)14/h1-4,12H,5H2,(H2,9,10)

InChI Key

KKPLFHDOKYZHSU-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C/C(=N\O)/N)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)CC(=NO)N)[N+](=O)[O-]

Origin of Product

United States

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